Kinase Activity: Sub-Nanomolar Potency Against EGFR Exon 20 Insertion Mutants
BAY 2476568 demonstrates exceptionally potent inhibition of EGFR exon 20 insertion mutant kinase activity. Its IC50 values are significantly lower than those of the clinical-stage comparator zipalertinib (TAS6417) . This sub-nanomolar potency translates to a higher target engagement at lower compound concentrations, a critical factor for minimizing off-target effects.
| Evidence Dimension | IC50 for EGFR exon 20 insertion mutant kinase activity |
|---|---|
| Target Compound Data | insASV: 0.09 nM; insSVD: 0.21 nM; insNPG: 0.11 nM |
| Comparator Or Baseline | Zipalertinib (TAS6417) IC50 range: 1.1 - 8.0 nM |
| Quantified Difference | BAY 2476568 is approximately 10- to 80-fold more potent in this assay context. |
| Conditions | In vitro kinase activity assay. |
Why This Matters
This level of potency ensures robust target inhibition in biochemical assays, providing a stronger signal-to-noise ratio for researchers studying EGFR exon 20 insertion signaling.
